Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
CAS No.: 1279115-48-8
Cat. No.: VC8340189
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279115-48-8 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H |
| Standard InChI Key | GMPGBNGGBCTYHE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1C2CC1NC2.Cl |
| Canonical SMILES | COC(=O)C1C2CC1NC2.Cl |
Introduction
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a complex organic compound characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is of significant interest in both chemical and biological research due to its potential applications in medicinal chemistry and as a building block in synthetic organic chemistry.
Synthesis
The synthesis of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves cyclization reactions from suitable precursors. A common approach includes the reaction of a bicyclic precursor with an amine followed by esterification to yield the desired product.
Pharmaceutical Applications
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is primarily studied for its potential applications in pharmaceuticals. Its structural resemblance to biologically active molecules makes it a valuable intermediate in drug development. The hydrochloride form enhances its stability and solubility, which are crucial for various experimental conditions .
Chemical Reactions
This compound participates in several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride.
Biological Activity
The biological activity of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is attributed to its interaction with biological targets through hydrogen bonding and electrophilic character due to the nitrogen atom in its structure. This interaction can influence various biochemical pathways, making it relevant for drug design and development.
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